N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a chromene core, a piperidine ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a hydroxyacetophenone derivative.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a Friedel-Crafts acylation reaction, using a chlorobenzene derivative and a suitable acylating agent.
Final Coupling Step: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromene core, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorophenyl group and the piperidine ring, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: N-oxide derivatives of the piperidine ring.
Reduction: Hydroxyl derivatives of the chromene core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: The compound is investigated for its interactions with various biological targets, including receptors and enzymes.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biology: The compound is used in studies related to cell signaling pathways and molecular mechanisms of disease.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target receptors such as G-protein coupled receptors (GPCRs) or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, leading to changes in cellular functions like proliferation, apoptosis, and differentiation.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide shares similarities with other piperidine and chromene derivatives, such as:
- Piperidine derivatives used in pharmaceuticals.
- Chromene derivatives with antioxidant properties.
Uniqueness
Structural Uniqueness: The combination of a chromene core, piperidine ring, and chlorophenyl group in a single molecule is unique, providing distinct chemical and biological properties.
Functional Uniqueness: Its ability to interact with multiple biological targets and modulate various signaling pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H27ClN2O3 |
---|---|
Molecular Weight |
438.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-piperidin-1-ylethyl]-5,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C25H27ClN2O3/c1-16-12-17(2)24-21(29)14-23(31-22(24)13-16)25(30)27-15-20(28-10-4-3-5-11-28)18-6-8-19(26)9-7-18/h6-9,12-14,20H,3-5,10-11,15H2,1-2H3,(H,27,30) |
InChI Key |
SGGDEHCXUMXTID-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)OC(=CC2=O)C(=O)NCC(C3=CC=C(C=C3)Cl)N4CCCCC4)C |
Origin of Product |
United States |
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